An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Chloro-5-fluoroaniline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Chloro-5-fluoroaniline (CAS No. 452-83-5), a key chemical intermediate for professionals in research, development, and pharmaceutical manufacturing. We will delve into its core chemical properties, molecular structure, validated synthesis protocols, reactivity, and critical applications, grounding all information in established scientific principles and data.
Core Molecular Identity and Structure
2-Chloro-5-fluoroaniline is a halogenated aromatic amine whose strategic placement of chloro, fluoro, and amino functional groups on a benzene ring makes it a versatile and reactive building block in organic synthesis.[1]
Key Identifiers:
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CAS Number: 452-83-5[2]
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IUPAC Name: 2-chloro-5-fluoroaniline[2]
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Synonyms: 5-Fluoro-2-chloroaniline, 2-chloro-5-fluorophenylamine[2][3]
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Molecular Formula: C₆H₅ClFN[2]
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Molecular Weight: 145.56 g/mol [2]
The structure consists of an aniline core with a chlorine atom at position 2 and a fluorine atom at position 5. This substitution pattern dictates the molecule's electronic properties and reactivity.
Caption: Molecular structure of 2-Chloro-5-fluoroaniline.
Physicochemical and Spectroscopic Profile
The physical and chemical properties of 2-Chloro-5-fluoroaniline are critical for its handling, storage, and application in synthesis. It presents as a colorless to light yellow or orange clear liquid or a low-melting solid, depending on the ambient temperature.[1][4]
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | 19-26 °C | [1][3] |
| Boiling Point | 211 °C (at 760 mmHg) | [1][5] |
| Density (Predicted) | 1.349 ± 0.06 g/cm³ | [5] |
| Flash Point | 211 °C | [3][5] |
| Water Solubility | Insoluble | [5] |
| pKa (Predicted) | 1.0 ± 0.10 | [5] |
| Refractive Index (n20D) | 1.5560 - 1.5570 | [5][6] |
Expert Insight: The low melting point means this compound can exist as either a solid or liquid in a typical laboratory environment. It is crucial to consult the Safety Data Sheet (SDS) for appropriate handling procedures, as its physical state affects containment and spill response strategies.[7] Its insolubility in water necessitates the use of organic solvents for reactions and purification.[5]
Spectroscopic Analysis
Spectroscopic data provides the definitive structural fingerprint of the molecule.
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¹H NMR (CDCl₃): The proton NMR spectrum is characteristic of a trisubstituted benzene ring. The amine protons (NH₂) typically appear as a broad singlet.
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FTIR Spectroscopy: The infrared spectrum displays characteristic peaks for its functional groups.
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N-H Stretching: Expect sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.
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C=C Stretching (Aromatic): Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.
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C-N Stretching: Found in the 1250-1350 cm⁻¹ range.
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C-F Stretching: A strong, characteristic absorption typically appears in the 1000-1300 cm⁻¹ region.
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C-Cl Stretching: A peak in the fingerprint region, usually between 600-800 cm⁻¹. (Note: Specific peak assignments are based on established correlation tables and data from sources like PubChem).[2]
-
-
Mass Spectrometry (EI-MS): The mass spectrum provides crucial information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): A distinct pair of peaks is expected due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The spectrum will show a peak at m/z 145 (for the ³⁵Cl isotope) and a smaller peak at m/z 147 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is a hallmark of a monochlorinated compound.[9]
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Key Fragmentation: A primary fragmentation pathway involves the loss of the chlorine radical (Cl•) from the molecular ion, leading to a fragment at m/z 110 .[9] Further fragmentation can occur through the loss of hydrogen cyanide (HCN) from this ion.[9]
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Synthesis and Reaction Chemistry
Recommended Synthesis Protocol
The most common and reliable laboratory synthesis of 2-Chloro-5-fluoroaniline involves the reduction of its nitro precursor, 2-chloro-5-fluoronitrobenzene.[5][8] The use of tin(II) chloride dihydrate in ethanol is a well-established and high-yielding method.
Caption: Workflow for the synthesis of 2-Chloro-5-fluoroaniline.
Step-by-Step Experimental Protocol:
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-5-fluoronitrobenzene (1.0 mmol, 0.17 g) and ethanol (10 mL).[8]
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Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 mmol, 1.13 g).[8]
-
Reaction: Heat the mixture to 70 °C and stir for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Quenching and Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 30 mL of water.[8]
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Neutralization: Carefully add a 10% aqueous solution of sodium carbonate (Na₂CO₃) until the solution is alkaline (pH > 8). This step neutralizes the acidic reaction medium and precipitates tin salts.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 20 mL).[8]
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Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, 2-Chloro-5-fluoroaniline. The reported yield for this procedure is approximately 84.5%.[8]
Chemical Reactivity
The reactivity of 2-Chloro-5-fluoroaniline is governed by the interplay of its three functional groups.
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Amino Group (-NH₂): As a primary aromatic amine, it readily undergoes diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH).
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Aromatic Ring: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, the ring is also deactivated by the electron-withdrawing halogen substituents. The precise outcome of electrophilic substitution reactions depends on the specific reagents and conditions.
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Halogen Substituents: The chlorine and fluorine atoms are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. They play a more significant role in modifying the electronic properties of the ring and serving as blocking groups or recognition elements in biological systems.[10]
Applications in Drug Development and Chemical Synthesis
2-Chloro-5-fluoroaniline is a valuable intermediate, primarily due to the unique properties imparted by its halogen substituents.[11] In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule.[12]
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Pharmaceutical Intermediates: It is a crucial building block in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for developing anti-cancer and anti-inflammatory drugs.[1][11] The specific arrangement of functional groups allows for the construction of complex molecular architectures required for therapeutic efficacy.[1]
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Agrochemicals: The compound is utilized in the formulation of modern herbicides and pesticides, where its structure contributes to the biological activity and stability of the final product.[1]
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Dye Manufacturing: It serves as a precursor in the production of specialized dyes and pigments.[1]
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Material Science: It is used in the development of specialty polymers and coatings, where it can enhance material durability and chemical resistance.[1]
Expert Insight: The value of this molecule in drug design lies in its trifunctionality. The amine provides a reactive handle for building larger molecules, while the chloro and fluoro groups modulate the physicochemical properties of the final compound. For example, blocking a site of metabolism with a fluorine atom can significantly increase a drug's half-life, a common strategy in drug optimization.
Safety, Handling, and Disposal
2-Chloro-5-fluoroaniline is classified as a hazardous substance and must be handled with appropriate precautions.[3][7]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat and sources of ignition.[7] Recommended storage temperature is between 2-8 °C.[1]
Disposal:
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Dispose of this material and its container as hazardous waste.[7] Do not allow it to enter drains or waterways.[14] Disposal must be carried out in accordance with local, regional, and national regulations by a licensed professional waste disposal service.[7][14]
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